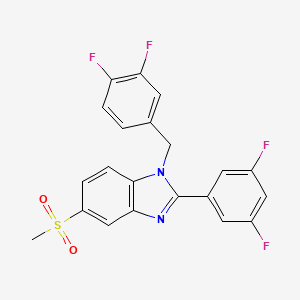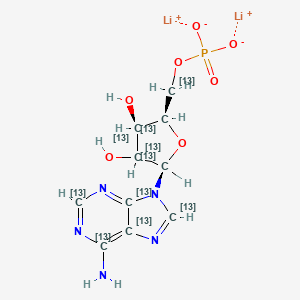
DL-Cysteine-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Cysteine-d1 is a deuterated form of the amino acid cysteine, specifically labeled with deuterium at the hydrogen atom. This compound is a derivative of 2-amino-3-mercaptopropanoic acid and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics, as it allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Cysteine-d1 typically involves the incorporation of deuterium into the cysteine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cysteine with deuterium atoms using deuterated solvents or deuterium gas under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions that introduce the deuterium label at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into cysteine during its biosynthesis. These methods ensure high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: DL-Cysteine-d1 undergoes various chemical reactions similar to those of non-deuterated cysteine, including:
Oxidation: this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.
Reduction: The disulfide bonds in cystine can be reduced back to this compound.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are commonly used to reduce cystine back to this compound.
Substitution Reactions: Alkyl halides and other electrophiles can react with the thiol group in this compound under basic conditions.
Major Products:
Oxidation: Cystine
Reduction: this compound
Substitution: Various thioether derivatives
Scientific Research Applications
DL-Cysteine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cysteine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of cysteine in cellular processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cysteine-containing drugs.
Industry: Employed in the development of new drugs and therapeutic agents, particularly those involving cysteine or its derivatives.
Mechanism of Action
The mechanism of action of DL-Cysteine-d1 involves its role as a precursor for the synthesis of glutathione, a crucial antioxidant in the body. This compound is incorporated into metabolic pathways where it contributes to the synthesis of proteins and other biomolecules. The deuterium label allows researchers to track its incorporation and metabolism with high precision.
Molecular Targets and Pathways:
Glutathione Synthesis: this compound is a key component in the synthesis of glutathione, which protects cells from oxidative stress.
Protein Synthesis: Incorporated into proteins during translation, allowing for the study of protein dynamics and turnover.
Comparison with Similar Compounds
DL-Cysteine-d1 is unique due to its deuterium labeling, which distinguishes it from other cysteine derivatives. Similar compounds include:
L-Cysteine: The non-deuterated form of cysteine, commonly found in proteins.
N-Acetylcysteine: A derivative used as a mucolytic agent and in the treatment of acetaminophen overdose.
Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.
Uniqueness: The deuterium label in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of metabolic and pharmacokinetic processes.
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-amino-2-deuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i2D |
InChI Key |
XUJNEKJLAYXESH-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C(CS)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


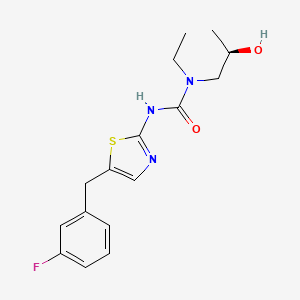
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
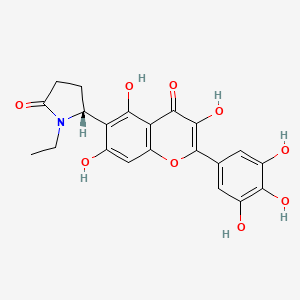
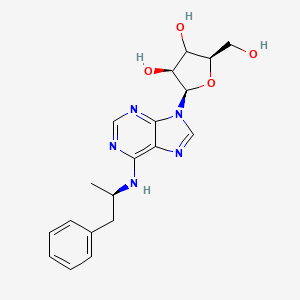
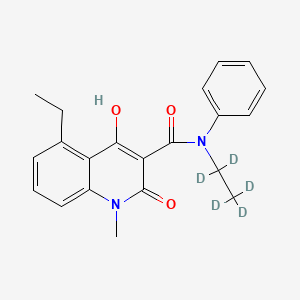
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)


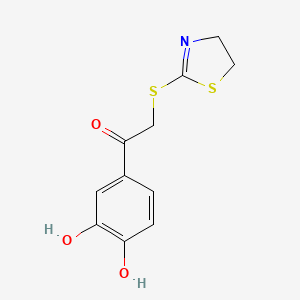

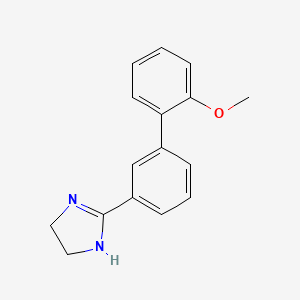
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
